2,2-Bis(2-cyanophenyl)-2-phenylacetamide
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Overview
Description
2,2-Bis(2-cyanophenyl)-2-phenylacetamide is an organic compound characterized by its unique structure, which includes two cyanophenyl groups and one phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-cyanophenyl)-2-phenylacetamide typically involves the reaction of benzyl cyanide with benzaldehyde in the presence of a base, followed by the addition of an amide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(2-cyanophenyl)-2-phenylacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.
Scientific Research Applications
2,2-Bis(2-cyanophenyl)-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Bis(2-cyanophenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(4-cyanophenyl)-2-phenylacetamide
- 2,2-Bis(2-cyanophenyl)-2-methylacetamide
- 2,2-Bis(2-cyanophenyl)-2-ethylacetamide
Uniqueness
2,2-Bis(2-cyanophenyl)-2-phenylacetamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C22H15N3O |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
2,2-bis(2-cyanophenyl)-2-phenylacetamide |
InChI |
InChI=1S/C22H15N3O/c23-14-16-8-4-6-12-19(16)22(21(25)26,18-10-2-1-3-11-18)20-13-7-5-9-17(20)15-24/h1-13H,(H2,25,26) |
InChI Key |
RWBNJQJJVOUXCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2C#N)(C3=CC=CC=C3C#N)C(=O)N |
Origin of Product |
United States |
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